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Compound of Interest

Compound Name: CBT-1

Cat. No.: B1574579 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the inhibitory effect of CBT-
1 on P-glycoprotein (Pgp/MDR1/ABCB1) using a flow cytometry-based rhodamine 123 efflux

assay. It includes quantitative data on CBT-1's efficacy and a visual representation of the

experimental workflow.

Introduction
P-glycoprotein (Pgp) is an ATP-binding cassette (ABC) transporter that functions as an efflux

pump, actively transporting a wide variety of substrates out of cells.[1][2] This mechanism plays

a crucial role in limiting drug absorption and distribution, including preventing entry into the

brain.[1][3] Overexpression of Pgp in cancer cells is a major mechanism of multidrug resistance

(MDR), leading to reduced efficacy of chemotherapeutic agents.[2] Therefore, the development

of potent Pgp inhibitors is a key strategy to overcome MDR in cancer treatment.[2]

CBT-1® is a bisbenzylisoquinoline plant alkaloid that has been identified as a potent Pgp

inhibitor.[4] It has been evaluated in clinical studies and has shown the ability to inhibit Pgp-

mediated efflux in both peripheral blood mononuclear cells (PBMCs) and normal liver tissue.[5]

A key advantage of CBT-1 is that it does not appear to alter the pharmacokinetics of co-

administered chemotherapeutic agents like paclitaxel or doxorubicin, a common issue with

earlier generations of Pgp inhibitors.[4][5]
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This application note details a robust flow cytometry method to quantify the inhibition of Pgp-

mediated efflux by CBT-1. The assay utilizes rhodamine 123, a fluorescent substrate of Pgp. In

cells overexpressing Pgp, rhodamine 123 is actively pumped out, resulting in low intracellular

fluorescence. Inhibition of Pgp by compounds like CBT-1 leads to the accumulation of

rhodamine 123 inside the cells, which can be quantified by an increase in fluorescence

intensity measured by flow cytometry.

Experimental Protocol: Rhodamine 123 Efflux Assay
This protocol is adapted from the methodology described by Hall et al. (2009).[4]

Materials:

Pgp-overexpressing cell line (e.g., SW620 Ad20, MDR1-transfected HEK-293)

Parental cell line (negative control)

Complete cell culture medium (e.g., phenol red-free Richter's medium with 10% FCS and

penicillin/streptomycin)

Rhodamine 123 (stock solution in DMSO)

CBT-1 (stock solution in DMSO)

Known Pgp inhibitors (e.g., Verapamil, Valspodar, Tariquidar for positive controls)

Phosphate Buffered Saline (PBS)

Trypsin-EDTA

Flow cytometer

Procedure:

Cell Preparation:

Culture Pgp-overexpressing and parental cells to 70-80% confluency.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2346578/
https://www.benchchem.com/product/b1574579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in complete medium at

a concentration of 1 x 10^6 cells/mL.

Substrate Loading and Inhibitor Treatment:

Prepare a working solution of rhodamine 123 at 0.5 µg/mL in complete medium.

Prepare serial dilutions of CBT-1 and other inhibitors (e.g., 0.1 µM, 1 µM, 10 µM) in the

rhodamine 123-containing medium.

Add 1 mL of the cell suspension to flow cytometry tubes.

Add the rhodamine 123/inhibitor solutions to the respective tubes. Include a control tube

with rhodamine 123 only.

Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.

Efflux Phase:

After incubation, wash the cells by centrifuging at 300 x g for 5 minutes and resuspending

the pellet in fresh, pre-warmed, substrate-free complete medium.

To the appropriate tubes, add the corresponding concentrations of CBT-1 or other

inhibitors to be present during the efflux period.

Incubate the cells for an additional 1 hour at 37°C in a 5% CO2 incubator to allow for

rhodamine 123 efflux.

Flow Cytometry Analysis:

After the efflux period, place the tubes on ice to stop the transport process.

Analyze the intracellular fluorescence of the cell population using a flow cytometer,

typically with an excitation wavelength of 488 nm and emission detection in the green

channel (e.g., FL1).

Acquire data for at least 10,000 events per sample.
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The results can be visualized as histograms of fluorescence intensity. An increase in the

mean fluorescence intensity (MFI) compared to the control (no inhibitor) indicates

inhibition of Pgp-mediated efflux.

Data Presentation
The efficacy of CBT-1 as a Pgp inhibitor can be compared to other known inhibitors. The

following table summarizes the inhibitory effects observed in a study using Pgp-overexpressing

cell lines.

Inhibitor Concentration (µM)
Observed Effect on
Rhodamine 123 Efflux

CBT-1 0.1 Partial Inhibition

1 Complete Inhibition

10 Complete Inhibition

Verapamil 0.1 No significant inhibition

1 Partial Inhibition

10 Complete Inhibition

Valspodar 0.1 Partial Inhibition

1 Complete Inhibition

10 Complete Inhibition

Tariquidar 0.1 Partial Inhibition

1 Complete Inhibition

10 Complete Inhibition

Data summarized from Hall et al. (2009).[4]

Additional Quantitative Data:
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CBT-1 was found to compete with the radiolabeled Pgp substrate [¹²⁵I]-IAAP with an IC₅₀ of

0.14 µM.[4]

Low concentrations of CBT-1 (< 1 µM) were observed to stimulate Pgp-mediated ATP

hydrolysis.[4]

Visualizations
Experimental Workflow Diagram:
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Caption: Workflow for Rhodamine 123 efflux assay.

Pgp Inhibition Mechanism Diagram:

Caption: Mechanism of Pgp inhibition by CBT-1.
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Conclusion
The flow cytometry-based rhodamine 123 efflux assay is a reliable and quantitative method to

assess the inhibitory activity of compounds like CBT-1 on P-glycoprotein. The data indicates

that CBT-1 is a potent Pgp inhibitor, completely blocking Pgp-mediated efflux at a concentration

of 1 µM.[4] This, combined with its favorable pharmacokinetic profile, supports its further

investigation as a potential agent to reverse multidrug resistance in cancer therapy.[5] This

protocol provides a framework for researchers to evaluate Pgp inhibition and screen for novel

MDR modulators.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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